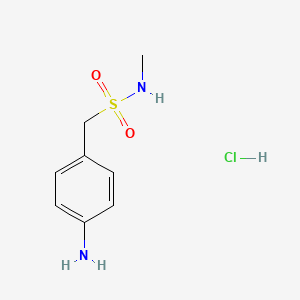

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride

Description

Propriétés

IUPAC Name |

1-(4-aminophenyl)-N-methylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-10-13(11,12)6-7-2-4-8(9)5-3-7;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLYKCNYIYHJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557777 | |

| Record name | 1-(4-Aminophenyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88918-84-7 | |

| Record name | Benzenemethanesulfonamide, 4-amino-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88918-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Aminophenyl)-N-methylmethylenesulfonamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088918847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminophenyl)-N-methylmethylenesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Amidation of p-Toluenesulfonic Acid with Ammonia

One of the principal preparation routes involves the direct amidation of anhydrous p-toluenesulfonic acid with ammonia gas under controlled conditions. This method is described in detail in patent CN104945288A and involves the following steps:

Dissolution and Catalyst Addition : Anhydrous p-toluenesulfonic acid is dissolved in dichloromethane. An organoboric acid catalyst and molecular sieve type 5A are added to the solution. The mixture is stirred at low temperature, typically between -10°C and 0°C, to maintain reaction control.

Ammonia Gas Introduction : Ammonia gas, generated by heating 25% aqueous ammonia and dried through a gas drying processor, is bubbled into the reaction mixture. The ammonia is added incrementally (e.g., 20 g every 4 hours) over a 24-hour period to ensure complete amidation.

Filtration and Washing : After the reaction, the mixture is filtered to remove molecular sieves. The filtrate is washed sequentially with 0.5 mol/L hydrochloric acid, 0.5 mol/L sodium hydroxide, and saturated sodium chloride solutions to remove impurities.

Drying and Solvent Recovery : The organic phase is dried over anhydrous sodium sulfate, the drying agent is removed, and dichloromethane is recovered by distillation.

Product Isolation : The crude p-toluenesulfonamide is obtained as a solid, washed with distilled water, and dried to yield a white crystalline product.

Reaction Summary Table:

| Step | Conditions/Details | Outcome |

|---|---|---|

| Dissolution | p-Toluenesulfonic acid in dichloromethane, catalyst added, stirred at -10 to 0°C | Homogeneous reaction mixture |

| Ammonia addition | Ammonia gas bubbled in over 24 h, incremental dosing | Amidation reaction proceeds |

| Filtration & washing | Filtration to remove sieves; washed with acid, base, salt | Removal of impurities |

| Drying & solvent recovery | Dried with Na2SO4; dichloromethane distilled off | Concentrated crude product |

| Product isolation | Washed with distilled water, dried | White crystalline p-toluenesulfonamide |

- Yield: Approximately 10.9% (based on initial p-toluenesulfonic acid)

- Purity: 98.4% by liquid chromatography

- Melting range: 129.9–133.7 °C

This method is efficient for producing p-toluenesulfonamide, which can be further methylated to obtain the target compound 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride.

Methylation of 4-Aminobenzenesulfonamide Derivatives

The target compound contains an N-methyl group on the sulfonamide nitrogen. This is typically introduced by methylation of the corresponding 4-aminobenzenesulfonamide intermediate.

Methylation Agents : Methyl iodide or other methylating agents can be used to introduce the N-methyl group under basic conditions.

Reaction Conditions : The methylation is often carried out in the presence of a base such as potassium carbonate or under Mitsunobu conditions to facilitate N-alkylation.

Purification : After methylation, the product is purified by recrystallization or chromatographic methods to achieve high purity.

This approach is supported by synthetic methodologies for N-methyl amino acids and sulfonamides, where the sulfonamide nitrogen is selectively methylated to afford N-methyl derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Direct amidation of p-toluenesulfonic acid with ammonia | p-Toluenesulfonic acid, ammonia gas, organoboric acid catalyst, dichloromethane | -10 to 0°C, 24 h ammonia gas bubbling | ~10.9 | 98.4 | Requires careful temperature and gas control |

| Methylation of 4-aminobenzenesulfonamide | Methyl iodide or methylating agent, base (K2CO3) | Mild heating, basic conditions | Variable | High | N-methylation step to obtain target compound |

| Continuous flow amidation of p-toluenesulfonyl chloride | p-Toluenesulfonyl chloride, methylamine | Microreactor, continuous flow | >90 | >90 | Scalable, safer, high throughput process |

Research Findings and Notes

The direct amidation method is well-established but yields are moderate due to equilibrium limitations and side reactions. The use of molecular sieves and organoboric acid catalysts improves conversion and purity.

Methylation strategies must ensure selective N-methylation without affecting the amino group on the aromatic ring, which requires controlled reaction conditions.

Continuous flow technology offers promising improvements for industrial-scale production, enhancing safety and efficiency.

Analytical characterization such as liquid chromatography purity assessment and melting point determination are critical for confirming product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential pharmacological properties, particularly as an inhibitor of certain enzymes. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of 4-amino compounds exhibited potent inhibition against AChE and BChE. These compounds were evaluated for their selectivity and potency, revealing that modifications could enhance their efficacy as therapeutic agents. The results indicated that certain derivatives were significantly more effective than traditional inhibitors like tacrine .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| Compound A | 85 | 90 |

| Compound B | 75 | 80 |

| Tacrine | 60 | 70 |

Organic Synthesis

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including amidation processes where it acts as a nucleophile.

Case Study: Amidation Reactions

In a catalytic amidation study, N-methyl-p-toluenesulfonamide was used effectively under Lewis acid catalysis conditions to form mono-C(sp³)-amidation products. The reaction demonstrated high yields depending on the choice of catalyst and reaction conditions, showcasing the compound's utility in synthetic organic chemistry .

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Hf(OTf)₄ | 95 | 24 |

| Ti(OTf)₂ | 85 | 24 |

| No Catalyst | 60 | 48 |

Environmental Applications

The compound has also been explored for its potential use in environmental chemistry, particularly in water treatment processes. Its ability to react with various pollutants has been studied, indicating its utility in developing environmentally friendly remediation strategies.

Case Study: Pollutant Removal

Research has shown that sulfonamides can effectively interact with organic pollutants in water systems, facilitating their breakdown or removal through chemical reactions. This application is crucial for developing sustainable methods to manage contaminated water resources .

Mécanisme D'action

The mechanism by which 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting molecular pathways involved in cellular processes. The exact molecular targets and pathways vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s sulfonamide group, methyl substitution, and aromatic amine distinguish it from analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Stability and Reactivity

Research Findings

- Synthetic Utility: The target compound’s amino group allows further functionalization (e.g., acylation, diazotization), critical in prodrug design .

- Impurity Profiling: Used alongside 4-(trifluoromethyl)aniline to monitor leflunomide purity, highlighting its role in regulatory compliance .

Activité Biologique

4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride, commonly referred to as sulfanilamide, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound has been studied for its antimicrobial, anticancer, and enzyme-inhibitory properties. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group, which is integral to its biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C₇H₈N₂O₂S·HCl

- Molecular Weight : 202.67 g/mol

Antimicrobial Activity

Sulfanilamide has been extensively studied for its antimicrobial properties. It acts primarily by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction.

- Mechanism of Action : The compound mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in the folate synthesis pathway. By competing with PABA, it inhibits the production of folate, leading to bacterial cell death.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Anticancer Activity

Recent studies have indicated that sulfanilamide derivatives exhibit potential anticancer properties. Research has shown that certain analogs can inhibit the proliferation of cancer cells.

- Case Study : In vitro studies demonstrated that a derivative of sulfanilamide exhibited an IC₅₀ value of 42 µM against MCF-7 breast cancer cells, showing higher efficacy than standard chemotherapeutics like chlorambucil .

| Compound | IC₅₀ (µM) | Reference Compound (Chlorambucil) |

|---|---|---|

| Sulfanilamide Derivative | 42 ± 2 | 100 ± 2 |

Enzyme Inhibition

The compound also displays enzyme-inhibitory activity against various targets, including carbonic anhydrase and certain kinases.

- Mechanism of Action : By binding to the active site of these enzymes, sulfanilamide can modulate their activity, which may lead to therapeutic effects in conditions such as glaucoma and cancer.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of sulfanilamide with target proteins. These studies suggest that the compound forms stable interactions with key amino acids in the active sites of enzymes involved in metabolic pathways.

- Key Findings :

- Binding affinity values were calculated using docking software, revealing strong interactions with target enzymes.

- Conformational analyses indicated that structural modifications could enhance binding efficiency and selectivity.

Safety and Toxicology

While sulfanilamide has beneficial effects, it is essential to consider its safety profile. Toxicological studies have indicated potential side effects, including hypersensitivity reactions and hematological disorders.

Q & A

Q. How can researchers confirm the identity and purity of 4-Amino-N-methyl-alpha-toluenesulfonamide hydrochloride?

- Methodological Answer : Identity confirmation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the methyl, amino, and sulfonamide groups.

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 250 mm × 4.6 mm) and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. Compare retention times against certified reference standards .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~245.7 g/mol).

Purity assessment involves: - TLC : Use silica gel plates with a solvent system like chloroform:methanol (9:1) and UV visualization .

- Heavy metals testing : Follow USP guidelines using Method Ih, with a limit of ≤0.001% .

Q. What are the established synthesis protocols for this compound?

- Methodological Answer : A typical synthesis involves:

Sulfonation : React 4-amino-N-methylbenzylamine with toluenesulfonyl chloride in anhydrous dichloromethane at 0–5°C for 2 hours.

Quaternization : Treat the intermediate with HCl gas in ethanol to form the hydrochloride salt.

Purification : Recrystallize from ethanol:water (8:2) to achieve ≥99% purity (confirmed via HPLC) .

Key parameters:

- Maintain pH <2 during quaternization to prevent decomposition.

- Monitor reaction progress using FT-IR for sulfonamide C=O stretch (~1350 cm) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in different solvents be resolved?

- Methodological Answer : Contradictions often arise from variations in temperature, pH, and solvent polarity. To resolve discrepancies:

Standardize conditions : Test solubility at 25°C in buffered solutions (pH 1–12) using a shake-flask method.

Analytical validation : Quantify dissolved compound via UV-Vis spectroscopy at λmax ~280 nm.

Data reconciliation : Compare results with computational models (e.g., Hansen solubility parameters) to identify outliers. For example, solubility in DMSO may decrease at pH >7 due to deprotonation .

Q. What strategies are recommended for optimizing the stability of this compound in aqueous solutions?

- Methodological Answer : Stability depends on pH, temperature, and excipients:

- pH control : Store solutions at pH 3–5 (adjusted with HCl) to prevent hydrolysis of the sulfonamide group.

- Lyophilization : Freeze-dry with cryoprotectants (e.g., 2% mannitol) to enhance shelf life.

- Excipient screening : Test viscosity-reducing agents (e.g., benzenesulfonic acid) to minimize aggregation in high-concentration formulations .

- Forced degradation studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation products via LC-MS .

Q. How can researchers validate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use a multi-modal approach:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Molecular docking : Perform in silico simulations using AutoDock Vina to predict binding poses. Cross-validate with mutagenesis studies (e.g., alanine scanning) .

Key Considerations for Researchers

- Source reliability : Prioritize data from PubChem, ChemIDplus, and pharmacopeial standards (USP/NF) over non-peer-reviewed platforms .

- Safety protocols : Follow guidelines for handling sulfonamides, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.